molecular formula C8H13F3O2 B14291503 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- CAS No. 129278-24-6

2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis-

Cat. No.: B14291503
CAS No.: 129278-24-6
M. Wt: 198.18 g/mol
InChI Key: KIHRVUONLPVRJI-BQBZGAKWSA-N
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Description

2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- is a chemical compound with a complex molecular structure It contains a six-membered ring with oxygen, making it a pyran derivative The presence of trifluoroethoxy and methyl groups adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- typically involves the reaction of tetrahydropyran derivatives with trifluoroethanol under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct cis-configuration of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoroethoxy group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group may enhance its binding affinity and specificity. The compound’s effects are mediated through specific pathways, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, trans-: The trans-isomer of the compound with different spatial arrangement.

    2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-difluoroethoxy)-, cis-: A similar compound with two fluorine atoms instead of three.

    2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis-: A compound with a different substituent on the pyran ring.

Uniqueness

The unique combination of the trifluoroethoxy group and the cis-configuration gives 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- distinct chemical properties and reactivity. Its specific interactions and applications set it apart from similar compounds.

Properties

CAS No.

129278-24-6

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

(2S,4S)-4-methyl-2-(2,2,2-trifluoroethoxy)oxane

InChI

InChI=1S/C8H13F3O2/c1-6-2-3-12-7(4-6)13-5-8(9,10)11/h6-7H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

KIHRVUONLPVRJI-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCO[C@H](C1)OCC(F)(F)F

Canonical SMILES

CC1CCOC(C1)OCC(F)(F)F

Origin of Product

United States

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